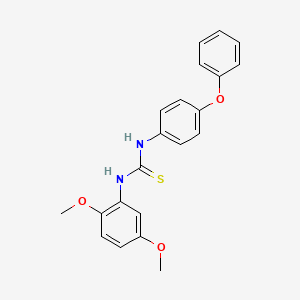
N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide
説明
N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft.
作用機序
N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide inhibits the activity of glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporters. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. This compound has also been shown to affect the release of other neurotransmitters such as GABA and dopamine.
実験室実験の利点と制限
One advantage of using N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide in lab experiments is its potency and specificity for glutamate transporters. This allows researchers to study the role of glutamate transporters in various neurological disorders with high precision. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit other transporters and receptors in addition to glutamate transporters, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide. One direction is to investigate the role of glutamate transporters in other neurological disorders such as autism and schizophrenia. Another direction is to develop more potent and selective glutamate transporter inhibitors for use in clinical trials. Finally, there is a need to investigate the potential for this compound and other glutamate transporter inhibitors as therapeutic agents for neurological disorders.
科学的研究の応用
N-(tert-butyl)-1-(4-tert-butylbenzoyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of glutamate transporters in various neurological disorders. It has been used to investigate the role of glutamate transporters in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the effects of glutamate transporter inhibitors on synaptic transmission and plasticity.
特性
IUPAC Name |
N-tert-butyl-1-(4-tert-butylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)17-9-7-16(8-10-17)19(25)23-13-11-15(12-14-23)18(24)22-21(4,5)6/h7-10,15H,11-14H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSVVAWEJBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4679928.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B4679929.png)
![N-(3-acetylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4679945.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4679952.png)
![4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4679959.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679962.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4679986.png)
![1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4679991.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679997.png)
![5-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4679999.png)

![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4680013.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4680018.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4680023.png)